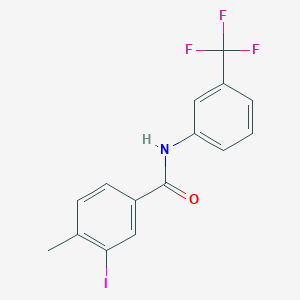

3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide

Overview

Description

3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide is a complex organic compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

4-iodobenzotrifluoride: Shares the trifluoromethyl and iodine groups but lacks the benzamide structure.

N-(4-(hydroxymethyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide: Similar structure with an additional hydroxymethyl group.

Uniqueness

3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both iodine and trifluoromethyl groups enhances its potential for diverse applications in research and industry .

Biological Activity

3-Iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

- Chemical Formula : C16H13F3INO

- Molecular Weight : 373.18 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through the modulation of protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases. Specifically, it has been noted for its potential in treating conditions mediated by protein kinase activity, such as certain cancers and autoimmune diseases .

Anticancer Activity

The compound has shown promising results in preclinical studies regarding its anticancer properties. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Doxorubicin | 1.93 |

| HCT-116 (Colon Cancer) | 1.54 | Doxorubicin | 2.84 |

| U-937 (Leukemia) | 0.19 | Doxorubicin | 1.93 |

These findings indicate that the compound is more potent than doxorubicin, a standard chemotherapeutic agent, suggesting its potential as a novel anticancer drug .

Mechanism of Induction of Apoptosis

Flow cytometry analyses have revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and -7. This apoptotic effect is dose-dependent, highlighting the compound's therapeutic potential in oncology .

Other Biological Activities

In addition to its anticancer properties, studies have suggested that the compound may also exhibit anti-inflammatory effects and could be beneficial in treating autoimmune diseases. The presence of the trifluoromethyl group is believed to enhance its bioactivity by increasing lipophilicity and altering interaction with biological targets .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

- Study on Trifluoromethyl Compounds : A study demonstrated that trifluoromethyl-substituted benzamides exhibit enhanced potency against various cancer cell lines compared to their non-trifluoromethyl counterparts .

- In Vivo Studies : Animal models have shown that compounds similar to this compound can significantly reduce tumor size without notable toxicity, indicating a favorable safety profile for further development .

- Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutics may lead to synergistic effects, enhancing overall efficacy against resistant cancer types .

Properties

IUPAC Name |

3-iodo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3INO/c1-9-5-6-10(7-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKOOELUGIMKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589390 | |

| Record name | 3-Iodo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884600-93-5 | |

| Record name | 3-Iodo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.